![molecular formula C27H25ClFN5O2 B609667 N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide CAS No. 1398833-56-1](/img/structure/B609667.png)
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NT113 is a pan-ERBB inhibitor with high brain penetrance. NT113 inhibits the growth of glioblastoma xenografts with EGFR amplification. NT113 is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. NT113 has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. NT113 may be potentially useful in treating patients with GBM.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which are structurally similar to the compound , have demonstrated potential in antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, including antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
A study on novel quinazoline derivatives, closely related to the specified compound, revealed their potential as irreversible dual EGFR/HER2 inhibitors. These compounds, particularly effective against lung cancer xenografts in mice models, have shown promise in overcoming resistance problems in EGFR inhibitors (Das et al., 2020).
Molecular Imaging
Quinazoline derivatives, akin to the compound , have been explored as potential positron emission tomography (PET) biomarkers for molecular imaging of epidermal growth factor receptor (EGFR)-positive tumors. These compounds have shown high potency towards the EGFR, indicating their potential in cancer imaging (Mishani et al., 2004).
Antiviral Activities
Quinazolin-4(3H)-one derivatives, similar to the compound in discussion, have been evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds have shown potential in inhibiting replication of avian influenza and other viruses (Selvam et al., 2007).
Antiparkinsonian Agents
Azetidinonyl/thiazolidinonyl quinazolinone derivatives, structurally related to the specified compound, have been synthesized and evaluated as potential antiparkinsonian agents. These compounds have demonstrated promising activity in this domain (Kumar, Kaur, & Kumar, 2012).
Eigenschaften
CAS-Nummer |
1398833-56-1 |
|---|---|
Produktname |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Molekularformel |
C27H25ClFN5O2 |
Molekulargewicht |
505.9784 |
IUPAC-Name |
(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18-,20-,21+ |
InChI-Schlüssel |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
O=C(/C=C/CN(C)C)NC1=C(C#C[C@H]2[C@H]3[C@@H]2COC3)C=C(N=CN=C4NC5=CC(Cl)=C(F)C=C5)C4=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NT113; NT-113; NT 113. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
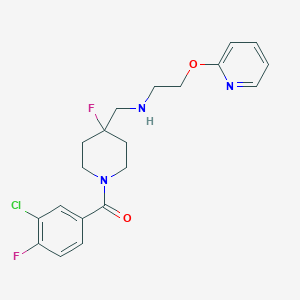
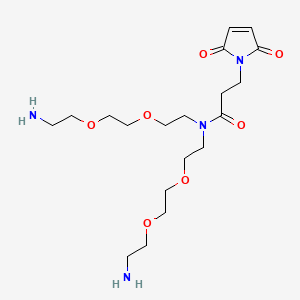
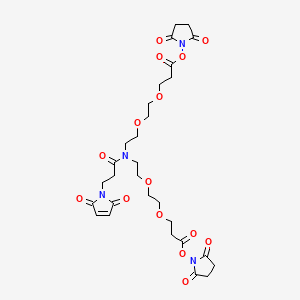
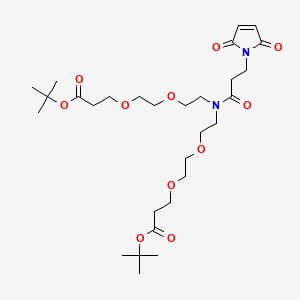
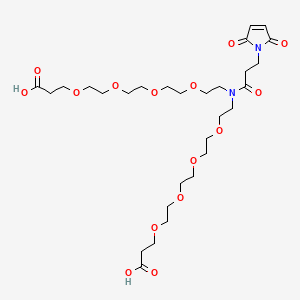
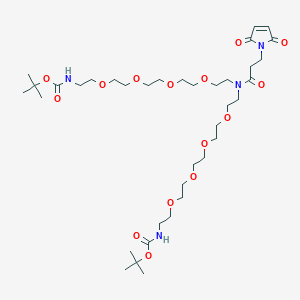
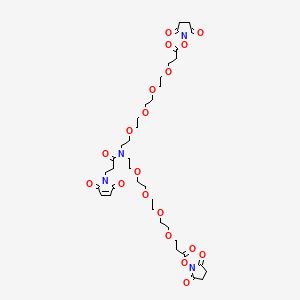
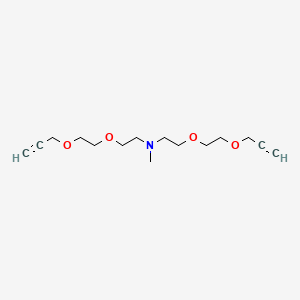
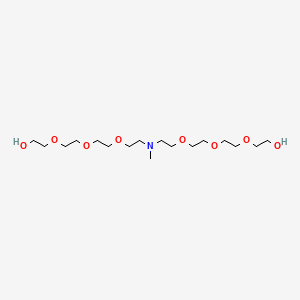
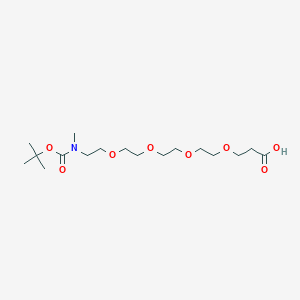

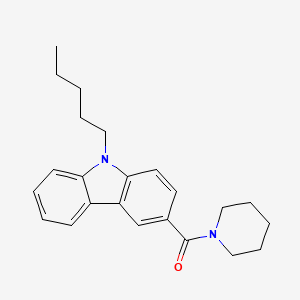
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)